Sec-nonylphenoxy acetic acid (CA100) is a synthetic organic compound classified as a carboxylic acid. Its structure consists of a nonylphenol group linked to an acetic acid moiety via an ether linkage. CA100 is predominantly recognized for its role as an extractant in hydrometallurgy, particularly in the separation and purification of rare earth elements (REEs) from various solutions. [, , , , ] Additionally, it exhibits surfactant properties and serves as a precursor to other non-ionic surfactants like nonylphenol ethoxylates (NPnEOs). [, , ]
2-(2-Nonylphenoxy)ethanol; phosphoric acid is a chemical compound with the molecular formula . It is classified as a phosphoric acid ester and is notable for its applications in various industrial processes, particularly as a dispersant and emulsifier. The compound is recognized for its role in enhancing the solubility of other substances in aqueous solutions, making it valuable in formulations such as detergents and herbicides.
This compound is derived from nonylphenol, which is a common precursor in the synthesis of nonylphenol ethoxylates. The European Chemicals Agency (ECHA) provides detailed substance information, including its registration under the REACH regulation, which governs the use of chemicals within the European Union . The compound is classified under various categories based on its chemical structure and properties, including its potential environmental impact.
The synthesis of 2-(2-Nonylphenoxy)ethanol; phosphoric acid typically involves the reaction of nonylphenol with ethylene oxide to form nonylphenol ethoxylates, followed by phosphorylation using phosphoric acid. This process can be outlined as follows:
This method ensures that the final product retains both hydrophilic and hydrophobic characteristics, which are essential for its functionality in various applications.
The molecular structure of 2-(2-Nonylphenoxy)ethanol; phosphoric acid features a nonylphenoxy group attached to an ethanol moiety, with a phosphate functional group. The structure can be represented as follows:
Key structural data include:
The chemical behavior of 2-(2-Nonylphenoxy)ethanol; phosphoric acid can be characterized by its ability to undergo various reactions typical of phosphoric esters:
These reactions highlight the compound's versatility and potential reactivity in different chemical environments.
The mechanism of action for 2-(2-Nonylphenoxy)ethanol; phosphoric acid primarily revolves around its role as a surfactant. When added to a mixture, it reduces surface tension between liquids, allowing for better mixing of oil and water phases. This property is crucial in applications such as:
The effectiveness of this compound stems from its amphiphilic nature, where one part interacts favorably with water while the other interacts with oils or organic solvents.
The physical properties of 2-(2-Nonylphenoxy)ethanol; phosphoric acid include:
Chemical properties include stability under normal conditions but potential reactivity under extreme pH or temperature conditions.
The applications of 2-(2-Nonylphenoxy)ethanol; phosphoric acid span several industries:
The synthesis of 2-(2-Nonylphenoxy)ethanol;phosphoric acid (CAS 51811-79-1) integrates ethoxylation and phosphorylation into a hybrid process, optimizing efficiency and reducing byproduct formation. The reaction begins with the base-catalyzed ethoxylation of 4-nonylphenol using ethylene oxide, typically employing NaOH or KOH (5–10 mol%) at 150–200°C under autogenous pressure (≤10 bar). This generates 2-(2-Nonylphenoxy)ethanol, characterized by its terminal hydroxyl group suitable for phosphorylation [3] [5].
Subsequent phosphorylation employs P₂O₅ as the phosphating agent, reacting with the ethoxylated intermediate at 60–80°C. This exothermic reaction yields a mixture of mono- and di-esters, with ratios controlled by stoichiometry:
Table 1: Impact of Reaction Parameters on Ester Distribution
P₂O₅:Substrate Ratio | Temperature (°C) | Monoester (%) | Diester (%) |
---|---|---|---|
1:2 | 60 | 70–75 | 20–25 |
1:1 | 70 | 40–45 | 50–55 |
1:3 | 80 | 65–70 | 25–30 |
An alternative route uses polyphosphoric acid (PPA) for phosphorylation, formed by dehydrating H₃PO₄ at 200°C under vacuum. PPA minimizes hydrolysis side reactions, enhancing ester yield to >85% compared to aqueous H₃PO₄ [7]. The hybrid process eliminates intermediate purification, reducing energy consumption by 30% and shortening synthesis time to 4–6 hours [5] [9].
Stereochemistry in phosphate ester synthesis is governed by nonyl chain branching and phosphorylation site selectivity. Nonylphenol’s para-substituted aromatic ring anchors the ethoxylate chain, but the nonyl group’s branched isomers (e.g., tripropylene-derived) introduce steric hindrance that impedes phosphorylation at the terminal hydroxyl. Linear nonyl chains enhance reaction kinetics by 40% due to reduced steric constraints [3].
Phosphorylation exhibits regioselectivity dictated by catalyst choice:
Table 2: Stereochemical Influence on Phosphate Ester Properties
Nonyl Chain Type | Catalyst | Terminal PO₄ (%) | CMC (mol/L) |
---|---|---|---|
Branched | None | 40–50 | 1.2 × 10⁻⁴ |
Linear | None | 60–70 | 8.5 × 10⁻⁵ |
Branched | Pyridine | 85–90 | 6.0 × 10⁻⁵ |
Chiral chromatography analyses confirm that branched nonyl groups produce racemic mixtures due to asymmetric carbons, while linear analogs form achiral esters. This stereochemical uniformity enhances crystallinity in mono-sodium salts, improving isolation yields [6] [9].
Catalysts are pivotal for optimizing reaction kinetics and product distribution in scaled-up synthesis. Three systems demonstrate industrial relevance:
Table 3: Catalytic Performance in Hybrid Synthesis
Catalyst | Function | Reaction Time | Yield (%) | Selectivity (Monoester) |
---|---|---|---|---|
None | - | 8 hours | 65 | 60% |
ZnCl₂ (0.5 mol%) | Lewis acid | 4 hours | 88 | 80% |
TBAB (2 mol%) | Phase-transfer | 3 hours | 92 | 85% |
Amberlyst-15 | Alkylation catalyst | 6 hours | 90 | N/A |
Continuous-flow reactors integrated with immobilized Amberlyst-15 achieve 99% ethoxylation conversion and 90% phosphorylation yield, enabling throughputs of 100 kg/h. This system reduces byproduct formation to <5% through precise temperature and residence time control [5] [9].
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